molecular formula C18H21N5O2S B2566823 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide CAS No. 893931-29-8

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide

Cat. No.: B2566823
CAS No.: 893931-29-8
M. Wt: 371.46
InChI Key: GSOJWJBYUDFCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a sulfanyl-linked acetamide moiety bearing a 2-methoxyethyl chain. These substituents likely modulate solubility, metabolic stability, and target affinity compared to analogs.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-12-4-5-15(13(2)8-12)23-17-14(9-22-23)18(21-11-20-17)26-10-16(24)19-6-7-25-3/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJWJBYUDFCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the sulfanyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes. It can be used to probe the mechanisms of various biological pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory processes.

Industry

In industry, the compound could find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could be leveraged in the design of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group and the N-(2-methoxyethyl)acetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogs from the provided evidence:

Compound Core Structure Substituents Molecular Formula Average Mass (g/mol) Notable Properties
Target Compound : 2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide Pyrazolo[3,4-d]pyrimidine 1-(2,4-dimethylphenyl), 4-(sulfanylacetamide with 2-methoxyethyl) C₂₁H₂₄N₅O₂S ~434.5 (estimated) Predicted enhanced lipophilicity due to methyl groups; moderate solubility from methoxyethyl
: 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 1-(4-fluorophenyl), 4-(sulfanylacetamide with 4-trifluoromethoxyphenyl) C₂₀H₁₃F₄N₅O₂S 463.409 Higher electronegativity (F, CF₃O groups); reduced solubility due to aromatic CF₃O
: N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Pyrazolo[3,4-d]pyrimidine 1-phenyl, 4-(sulfanylacetamide with 4-acetamidophenyl) C₂₁H₁₈N₆O₂S 426.47 Improved hydrogen bonding via acetamido group; potential for enhanced target binding
: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one 5-(4-methylbenzyl), 1-(2-ethylacetamide with 2,4-dichlorophenoxy) C₂₈H₂₅Cl₂N₅O₃S 598.5 High lipophilicity (Cl, methylbenzyl); potential CYP450 interactions
: Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine-chromenone hybrid 1-(dimethylamino-fluoro-isopropoxyphenyl), 4-oxo-chromenone C₃₄H₂₈F₂N₅O₄ 571.1988 (M+1) High thermal stability (MP: 302–304°C); dual-target (kinase + topoisomerase) activity

Key Research Findings and Trends

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., ’s trifluoromethoxyphenyl) .

Bioactivity Correlations: Acetamide derivatives with hydrogen-bonding substituents (e.g., ’s acetamidophenyl) show enhanced kinase-binding affinity in vitro . Hybrid structures, such as the chromenone-pyrazolo[3,4-d]pyrimidine in , exhibit dual mechanisms (e.g., kinase inhibition and DNA intercalation) .

Synthetic Accessibility :

  • The target compound’s synthesis may follow routes similar to , utilizing N-substituted α-chloroacetamides for sulfanyl linkage formation .

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide , a member of the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃OS
Molecular Weight341.46 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Not Provided]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and proliferation.
  • Receptor Binding : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cell growth and survival.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.

Anticancer Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class have shown promising anticancer activities. For instance:

  • Case Study 1 : A related pyrazolo compound demonstrated significant cytotoxicity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM. This suggests that the structural features of these compounds may contribute to their effectiveness against cancer cells .
  • Case Study 2 : Another study highlighted that similar derivatives inhibited breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM . This underscores the potential of these compounds as therapeutic agents in oncology.

Antimicrobial Activity

Preliminary findings suggest that the compound may possess antimicrobial properties:

  • Case Study 3 : A derivative was tested against various pathogenic bacteria and showed effective inhibition comparable to standard antibiotics like chloramphenicol . This indicates a broad spectrum of activity that could be explored further.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introduction of functional groups occurs via nucleophilic substitution techniques.
  • Sulfanyl Group Incorporation : The sulfanyl moiety is integrated into the structure through specific reaction conditions tailored for thiol chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.